
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride is a chemical compound that features a difluoroethyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride typically involves the reaction of imidazole derivatives with difluoroethylating agents under controlled conditions. One common method involves the use of difluoroethyl bromide and imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-(1H-imidazol-2-yl)ethanone.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The difluoroethyl group can enhance the compound’s stability and binding affinity, making it a potent modulator of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one
- 2-(5-Nitro-1H-imidazol-1-yl)ethanol
Uniqueness
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride is unique due to the presence of both the difluoroethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H7ClF2N2O |
|---|---|
Molekulargewicht |
184.57 g/mol |
IUPAC-Name |
2,2-difluoro-1-(1H-imidazol-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H6F2N2O.ClH/c6-4(7)3(10)5-8-1-2-9-5;/h1-4,10H,(H,8,9);1H |
InChI-Schlüssel |
PDYBHVMVOLMXGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N1)C(C(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


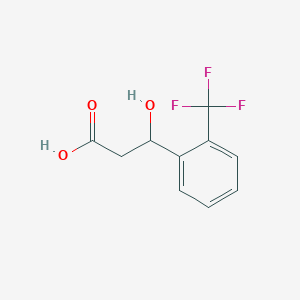
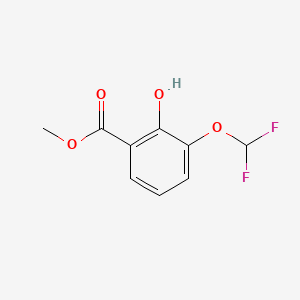
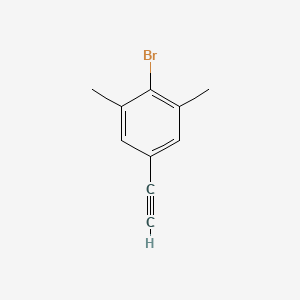
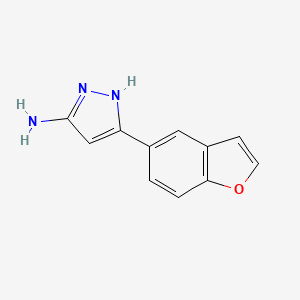
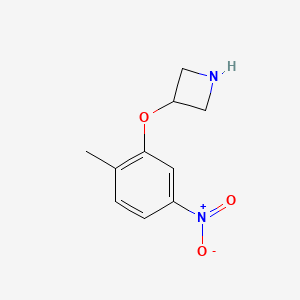
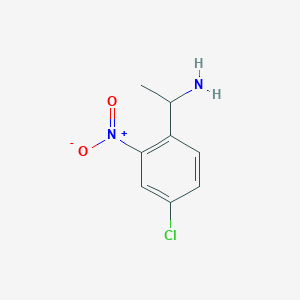

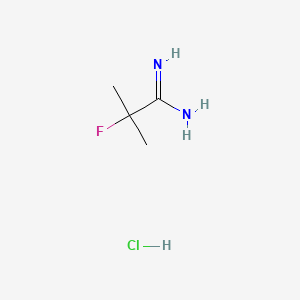
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)

![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)



